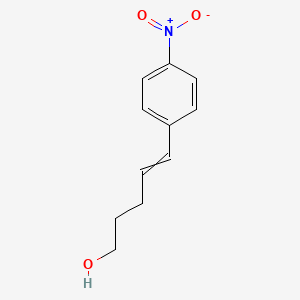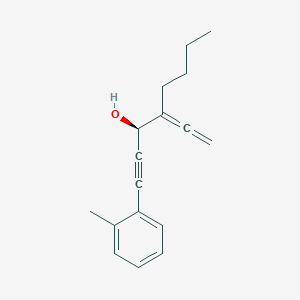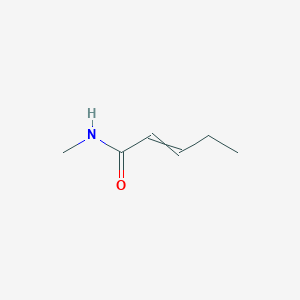
N-Methylpent-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylpent-2-enamide is an organic compound with the molecular formula C6H11NO. It is a secondary amide with a double bond in its structure, making it a member of the enamide family. Enamides are known for their unique reactivity and are valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylpent-2-enamide can be synthesized through various methods. One common approach involves the oxidative desaturation of amides. For instance, an Fe-assisted regioselective oxidative desaturation of amides can be employed to produce enamides . Another method involves the direct N-dehydrogenation of amides using LiHMDS and triflic anhydride as both the electrophilic activator and oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions: N-Methylpent-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond in the enamide to a single bond, forming saturated amides.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Fe-assisted oxidative desaturation.
Reduction: Catalytic hydrogenation using metal catalysts.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield β-halogenated enamides , while reduction may produce saturated amides.
Scientific Research Applications
N-Methylpent-2-enamide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Methylpent-2-enamide involves its reactivity as an enamide. The nitrogen atom in the enamide structure is a powerful pi-donor, making the alkene particularly nucleophilic . This nucleophilicity allows this compound to participate in various chemical reactions, including electrophilic additions and substitutions. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
N-Methoxy-N-methylpent-2-enamide: Another enamide with similar reactivity but different substituents.
N-Ethyl-2-methylpentanamide: A structurally related amide with different alkyl groups.
Uniqueness: N-Methylpent-2-enamide is unique due to its specific structure, which imparts distinct reactivity and properties. Its secondary amide structure with a double bond allows for unique interactions and reactions that are not possible with other amides or enamides.
Properties
CAS No. |
569363-36-6 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
N-methylpent-2-enamide |
InChI |
InChI=1S/C6H11NO/c1-3-4-5-6(8)7-2/h4-5H,3H2,1-2H3,(H,7,8) |
InChI Key |
LGJWBFOHDGOHPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


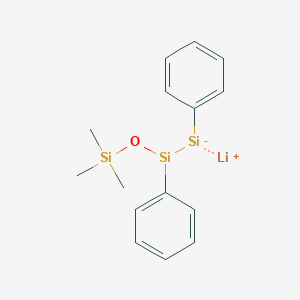
![4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14215526.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]phenol](/img/structure/B14215530.png)

![[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea](/img/structure/B14215534.png)
![[Methoxy(dimethyl)silyl]methyl prop-2-enoate](/img/structure/B14215541.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-](/img/structure/B14215558.png)
![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)
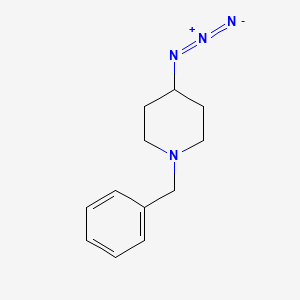
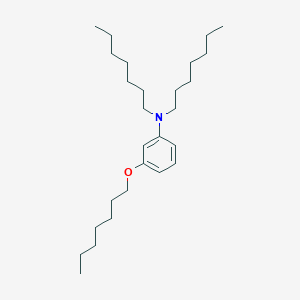
oxophosphanium](/img/structure/B14215597.png)
![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)
